molecular formula C13H10N2O2 B11950729 N-(3-Nitrobenzylidene)aniline CAS No. 5676-82-4

N-(3-Nitrobenzylidene)aniline

Cat. No.: B11950729
CAS No.: 5676-82-4
M. Wt: 226.23 g/mol
InChI Key: FJAUVLILDZGNSX-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzylidene)aniline is an organic compound with the molecular formula C13H10N2O2. It is a Schiff base derivative formed by the condensation of 3-nitrobenzaldehyde and aniline. This compound is known for its distinctive structure, which includes a nitro group attached to the benzylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Nitrobenzylidene)aniline is typically synthesized through a Schiff base reaction, where 3-nitrobenzaldehyde reacts with aniline in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Nitrobenzylidene)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrobenzylidene)aniline
  • N-(3-Nitrobenzylidene)-3-(trifluoromethyl)aniline
  • 2,3-Dichloro-N-(3-nitrobenzylidene)aniline

Uniqueness

N-(3-Nitrobenzylidene)aniline is unique due to the position of the nitro group on the benzylidene moiety, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(3-nitrophenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAUVLILDZGNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-82-4
Record name NSC155578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-NITROBENZYLIDENE)ANILINE
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URL https://echa.europa.eu/information-on-chemicals
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